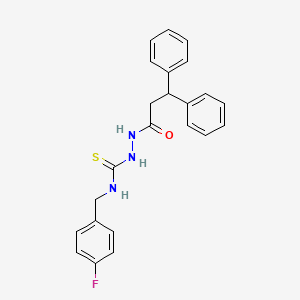
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DPH-NFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. One of the main areas of focus is the development of new formulations and delivery systems to enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide involves the reaction of 3,3-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate and 4-fluorobenzyl chloride to yield 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is a multi-step process that requires careful monitoring and optimization to achieve high yields and purity.
Applications De Recherche Scientifique
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has shown potential as a therapeutic agent in various preclinical studies. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c24-20-13-11-17(12-14-20)16-25-23(29)27-26-22(28)15-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQDEOURKYTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NNC(=S)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
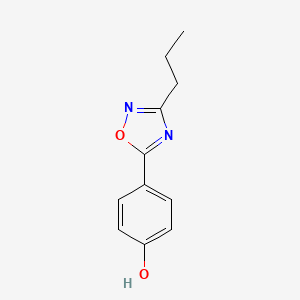
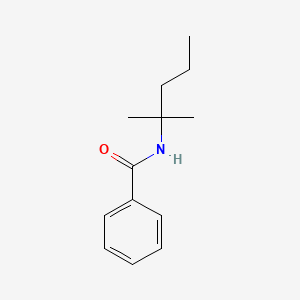
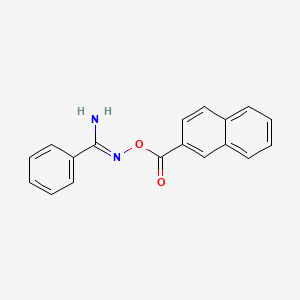
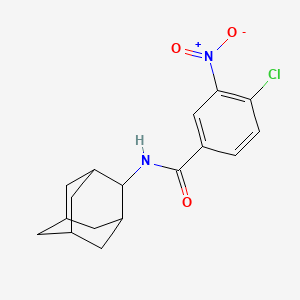
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


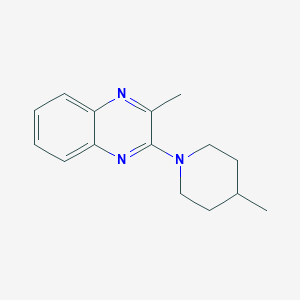
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
